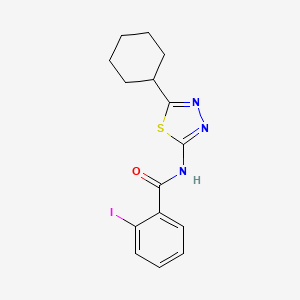![molecular formula C14H13N3O2 B11688907 N'-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B11688907.png)
N'-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide is a hydrazone Schiff base compound. It is known for its versatile applications in various fields of science, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a hydrazone linkage and a hydroxyphenyl group, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide typically involves the reaction of isonicotinic hydrazide with 4-hydroxyacetophenone. The reaction is carried out in an ethanol solution, where the mixture is heated to around 70°C for 2 hours. After heating, the solution is cooled to 4°C, leading to the formation of colorless crystals .
Industrial Production Methods
While specific industrial production methods for N’-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and substituted phenyl derivatives
Scientific Research Applications
N’-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide involves its interaction with molecular targets through its hydrazone linkage and hydroxyphenyl group. These interactions can lead to the modulation of various biological pathways, including oxidative stress response and microbial inhibition. The compound’s ability to form complexes with metal ions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide
- N’-[1-(4-methoxyphenyl)ethylidene]isonicotinohydrazide
- N’-[1-(4-chlorophenyl)ethylidene]isonicotinohydrazide
Uniqueness
N’-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide is unique due to its hydroxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in hydrogen bonding and other interactions, making it more versatile compared to its analogs .
Properties
Molecular Formula |
C14H13N3O2 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-10(11-2-4-13(18)5-3-11)16-17-14(19)12-6-8-15-9-7-12/h2-9,18H,1H3,(H,17,19)/b16-10+ |
InChI Key |
XLBBHANNLVSDIO-MHWRWJLKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=C(C=C2)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


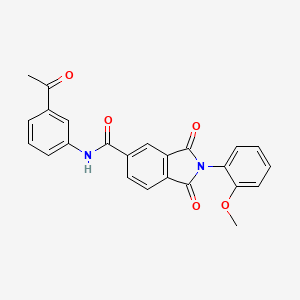
![2-({[2-(biphenyl-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4-chlorobenzoic acid](/img/structure/B11688835.png)
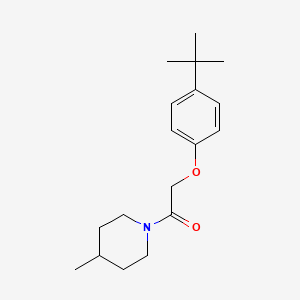
![6-methyl-N'-[(Z)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide](/img/structure/B11688844.png)
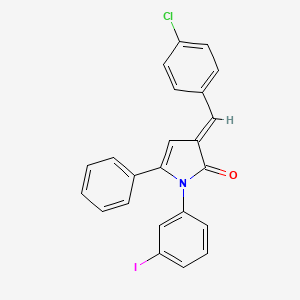
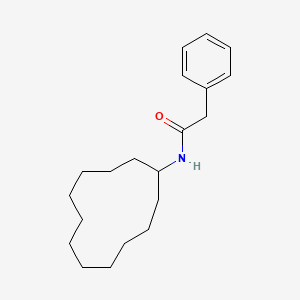
![4-fluoro-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11688872.png)
![ethyl 4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11688878.png)
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11688881.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11688887.png)

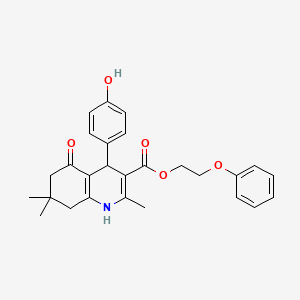
![methyl 4-{(Z)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11688908.png)
